Haloperidol Octanoate-d15
CAS No.:
Cat. No.: VC0206453
Molecular Formula: C₂₉H₂₂D₁₅ClFNO₃
Molecular Weight: 517.15
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₉H₂₂D₁₅ClFNO₃ |
|---|---|
| Molecular Weight | 517.15 |
Introduction
Chemical Structure and Physical Properties
Haloperidol Octanoate-d15 is a deuterated derivative of haloperidol, a first-generation typical antipsychotic medication. The compound features a haloperidol backbone linked to an octanoate chain, with fifteen hydrogen atoms specifically replaced by deuterium atoms, resulting in the molecular formula C29H22D15ClFNO3. This structural modification maintains the pharmacological properties of the parent compound while enabling specialized research applications through isotopic labeling.
Structural Characteristics
Haloperidol Octanoate-d15 has a complex structure with a butyrophenone core modified by an octanoate side chain. The IUPAC name for this compound is [4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate. The deuterium atoms specifically replace hydrogens in the octanoate chain, creating a unique molecular signature that can be tracked through various analytical techniques.
Physical and Chemical Properties
The key physical and chemical properties of Haloperidol Octanoate-d15 are summarized in the following table:
The compound's deuterium labeling significantly affects its mass spectrometric properties while maintaining similar chemical reactivity to non-deuterated haloperidol octanoate. This characteristic makes it invaluable for research applications requiring molecular tracking without altering pharmacological behavior.
Synthesis and Production Methods
The synthesis of Haloperidol Octanoate-d15 typically involves specialized procedures designed to incorporate deuterium atoms at specific positions in the molecule. This process requires precision and controlled laboratory conditions to ensure proper deuterium positioning.
Standard Synthesis Approach
The synthesis of Haloperidol Octanoate-d15 primarily involves the esterification of haloperidol with octanoic acid, where deuterated reagents are used to incorporate deuterium into the structure. The general synthetic route requires careful control of reaction conditions to ensure proper deuterium incorporation and high purity of the final product. The process typically involves multiple steps, beginning with the preparation of deuterated octanoic acid followed by the esterification reaction with haloperidol.
Analytical Confirmation Methods
The successful synthesis of Haloperidol Octanoate-d15 can be confirmed through various analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy to verify deuterium incorporation
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Mass spectrometry to confirm molecular weight and fragmentation patterns
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High-Performance Liquid Chromatography (HPLC) to assess purity
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Infrared spectroscopy to verify functional group presence
These reactions can be monitored using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to confirm the presence of starting materials and products.
Pharmacological Mechanism and Properties
Haloperidol Octanoate-d15 maintains the same pharmacological profile as non-deuterated haloperidol octanoate, with the deuterium labeling serving as a research tool rather than modifying therapeutic activity.
Receptor Binding Profile
Haloperidol Octanoate-d15 functions primarily as a dopamine D2 receptor antagonist, which underlies both its therapeutic effects and side effects in its parent non-deuterated form. The mechanism involves:
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High-affinity binding to dopamine D2 receptors in the central nervous system
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Blockade of dopaminergic neurotransmission in mesolimbic and mesocortical pathways
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Secondary antagonism at other receptor sites, including serotonin, adrenergic, and histamine receptors
Research indicates that haloperidol's efficacy is closely linked to its affinity for D2 receptors, with variations in binding affecting therapeutic outcomes and side effects. The deuterated form preserves these binding characteristics while enabling more precise tracking in research contexts.
Metabolic Considerations
The deuterium labeling in Haloperidol Octanoate-d15 creates a kinetic isotope effect that can slightly alter the rate of metabolism compared to the non-deuterated form. This property is intentionally exploited in research settings to distinguish between metabolic pathways and to track the compound through biological systems with greater precision. The metabolic differences, while small, are significant enough to be detected by sensitive analytical instruments, making this compound valuable for pharmacokinetic studies.
| Application | Description | Advantage |
|---|---|---|
| Internal Standard | Used in quantitative analysis to calibrate measurements | Provides precision and accuracy in analytical methods |
| Method Development | Helps establish new analytical procedures | Similar chemical properties to the analyte with distinctive mass |
| Validation Studies | Verifies analytical method performance | Allows assessment of recovery, precision, and accuracy |
| Reference Material | Serves as a calibration standard | Ensures consistency across different laboratories |
These applications demonstrate how Haloperidol Octanoate-d15 contributes significantly to the development and validation of analytical methods in pharmaceutical research.
Mass Spectrometry Enhancement
The deuterium labeling in Haloperidol Octanoate-d15 provides significant advantages in mass spectrometry-based analyses. The mass shift created by replacing hydrogen with deuterium enables clear differentiation between the labeled compound and its non-labeled counterpart, even in complex biological matrices. This property makes the compound particularly valuable for:
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Quantitative LC-MS/MS methods for haloperidol determination
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Structural elucidation of metabolites
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Isotope dilution mass spectrometry techniques
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Pharmacokinetic studies requiring high sensitivity and specificity
The unique mass spectral fingerprint of Haloperidol Octanoate-d15 allows researchers to conduct more precise investigations into drug behavior, particularly in complex biological samples where conventional analysis might be challenging.
| Parameter | Typical Specification | Notes |
|---|---|---|
| Purity | ≥98% | Determined by HPLC or other analytical methods |
| Identity | Confirmed | By NMR, MS, and/or IR spectroscopy |
| Appearance | White to off-white powder | Physical inspection |
| Storage Recommendation | 2-8°C, protected from light | To maintain stability |
| Shelf Life | Varies by manufacturer | Typically 1-2 years under recommended storage |
These specifications ensure that researchers can obtain reliably pure material for their studies, which is critical for obtaining accurate and reproducible results .
Current Research and Future Directions
Research involving Haloperidol Octanoate-d15 continues to evolve, with several promising directions emerging in recent studies. Understanding these trends provides insight into the compound's ongoing significance in pharmaceutical research.
Recent Research Findings
Recent studies utilizing Haloperidol Octanoate-d15 have contributed valuable insights to the field of antipsychotic research. Investigators have employed this deuterated compound to:
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Develop improved analytical methods for detecting haloperidol and its metabolites in biological samples
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Investigate the impact of genetic polymorphisms on haloperidol metabolism
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Examine long-term pharmacokinetics of depot antipsychotic formulations
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Study drug-drug interactions involving haloperidol
These research applications highlight how Haloperidol Octanoate-d15 continues to serve as a valuable tool in advancing our understanding of antipsychotic medications and their biological effects.
Emerging Applications
While traditional applications in metabolic and pharmacokinetic studies remain important, new applications for Haloperidol Octanoate-d15 are emerging:
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Incorporation into advanced imaging techniques to visualize drug distribution
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Use in personalized medicine approaches to optimize dosing regimens
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Application in environmental monitoring to track pharmaceutical contamination
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Integration with proteomics studies to examine drug-protein interactions
These emerging applications suggest that Haloperidol Octanoate-d15 will continue to play an important role in pharmaceutical research, particularly as analytical technologies continue to advance.
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